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Abstract

Zoxazolamine, a centrally acting muscle relaxant and uricosuric agent, was introduced in the
1950s but later withdrawn due to hepatotoxicity. Despite its clinical discontinuation,
zoxazolamine remains a valuable tool in pharmacological research, particularly for studying
cytochrome P450 (CYP450) enzyme activity. This technical guide provides an in-depth
overview of zoxazolamine's chemical structure, physicochemical properties, mechanism of
action, metabolism, and the experimental protocols used to elucidate these characteristics. The
information is presented to support ongoing research and drug development efforts that may
involve this compound or its structural analogs.

Chemical Structure and Identification

Zoxazolamine, with the IUPAC name 5-chloro-1,3-benzoxazol-2-amine, is a chlorinated
benzoxazole derivative.[1][2][3] Its fundamental structure consists of a fused benzene and
oxazole ring system, with a chlorine atom substituted at the fifth position and an amino group at
the second position.

Table 1: Chemical Identification of Zoxazolamine
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Identifier Value Reference(s)

5-chloro-1,3-benzoxazol-2-

IUPAC Name _ [1](2]
amine

CAS Registry Number 61-80-3 [1]

Chemical Formula C7HsCIN20 [1]

Molecular Weight 168.58 g/mol [1]
C1=CC2=C(C=C1CI)N=C(02)

SMILES N [1]

InChl=1S/C7H5CIN20/c8-4-1-
InChl 2-6-5(3-4)10-7(9)11-6/h1-3H,  [1]
(H2,9,10)

2-Amino-5-chlorobenzoxazole,
Synonyms ] [1]
Flexin, Contrazole

Physicochemical Properties

The physicochemical properties of zoxazolamine are crucial for understanding its absorption,
distribution, metabolism, and excretion (ADME) profile. It is a crystalline solid with limited
agueous solubility.

Table 2: Physicochemical Properties of Zoxazolamine
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Property Value Reference(s)

Melting Point 181-186 °C [4]

Sparingly soluble in water.
B Soluble in ethanol (~10
Solubility [5]
mg/mL), DMSO (~50 mg/mL),

and DMF (~50 mg/mL).

pKa 1.37 (Basic) [6]

LogP 1.89 - 2.06 6][7]

UV Absorption Maxima (in

244 nm, 285 nm [2]
Methanol)

Pharmacology and Mechanism of Action

Zoxazolamine exerts its pharmacological effects through two primary mechanisms: as a
centrally acting muscle relaxant and as a uricosuric agent.

Muscle Relaxant Activity

The muscle relaxant properties of zoxazolamine are attributed to its action on the central
nervous system. It has been shown to activate intermediate-conductance calcium-activated
potassium channels (IKCa or KCa3.1), also known as SK4 channels. Activation of these
channels in neurons leads to hyperpolarization, which reduces neuronal excitability and
consequently decreases muscle tone.
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Zoxazolamine's proposed mechanism of action as a muscle relaxant.

Furthermore, studies have indicated that zoxazolamine and its active metabolite,
chlorzoxazone, decrease the firing rate of nigrostriatal dopaminergic neurons, which may also
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contribute to its muscle relaxant effects.

Uricosuric Activity

Zoxazolamine promotes the renal excretion of uric acid, making it a uricosuric agent. This
effect is beneficial in the treatment of gout. The primary mechanism is believed to be the
inhibition of the urate transporter 1 (URAT1) in the proximal tubules of the kidneys. By blocking
the reabsorption of uric acid from the renal filtrate back into the bloodstream, zoxazolamine
increases its urinary excretion, thereby lowering plasma uric acid levels.
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The uricosuric action of zoxazolamine in the kidney.

Metabolism and Hepatotoxicity
Metabolic Pathways

Zoxazolamine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.
The major metabolic transformation is hydroxylation at the 6-position of the benzoxazole ring,
followed by glucuronidation to facilitate excretion. A minor but significant metabolic pathway
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involves the deamination of zoxazolamine to its corresponding oxo-derivative, chlorzoxazone.
Chlorzoxazone is also pharmacologically active as a muscle relaxant and is itself a substrate
for CYP2EL and, to a lesser extent, CYP1AL.
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Metabolic pathways of zoxazolamine.

Hepatotoxicity

The clinical use of zoxazolamine was terminated due to reports of severe hepatotoxicity. While
the precise mechanism of zoxazolamine-induced liver injury is not fully elucidated, it is
hypothesized to involve the formation of reactive metabolites. These electrophilic intermediates
can covalently bind to cellular macromolecules, such as proteins, leading to cellular
dysfunction, oxidative stress, and an immune response, ultimately culminating in hepatocellular
damage. The hepatotoxicity of its metabolite, chlorzoxazone, is considered to be an
idiosyncratic reaction, possibly with a hypersensitivity component.

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the study
of zoxazolamine.

In Vitro Metabolism using Liver Microsomes

Objective: To determine the metabolic fate of zoxazolamine and identify the enzymes involved.

Methodology:

Preparation of Microsomes: Liver microsomes are prepared from homogenized liver tissue
(e.g., from rats or human donors) by differential centrifugation.

 Incubation: Zoxazolamine (at a concentration range of 1-100 uM) is incubated with liver
microsomes (0.5-1.0 mg/mL protein) in a buffered solution (e.g., potassium phosphate buffer,
pH 7.4) at 37°C.

o Cofactor Addition: The reaction is initiated by the addition of an NADPH-generating system
(e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

 Incubation Time: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes)
and the reaction is quenched with a cold organic solvent (e.g., acetonitrile or methanol).

o Sample Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS)
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detection to identify and quantify zoxazolamine and its metabolites.

o Enzyme Identification: To identify the specific CYP450 isoforms involved, the experiment can
be repeated in the presence of specific chemical inhibitors or using recombinant human CYP
enzymes.

Zoxazolamine Paralysis Time Assay in Rodents

Objective: To assess the in vivo activity of hepatic drug-metabolizing enzymes.
Methodology:
e Animal Model: Male mice or rats are used.

e Drug Administration: Zoxazolamine is administered intraperitoneally (i.p.) at a dose that
induces a temporary loss of the righting reflex (e.g., 50-100 mg/kg).

e Observation: The time from the loss of the righting reflex to its recovery is measured. This
duration is referred to as the "paralysis time."

o Data Interpretation: A longer paralysis time indicates slower metabolism of zoxazolamine,
suggesting a lower activity of the responsible hepatic enzymes. This assay is often used to
evaluate the inducing or inhibiting effects of other compounds on CYP450 activity.

Patch-Clamp Electrophysiology for lon Channel
Modulation

Objective: To investigate the effect of zoxazolamine on specific ion channels.
Methodology:

o Cell Culture: A cell line expressing the ion channel of interest (e.g., HEK293 cells transfected
with the gene for IKCa/SK4 channels) is used.

» Electrophysiological Recording: The whole-cell or inside-out patch-clamp technique is
employed to record the ionic currents flowing through the channels.
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» Drug Application: Zoxazolamine is applied to the cells at various concentrations via a
perfusion system.

o Data Acquisition and Analysis: The changes in the amplitude and kinetics of the ion currents
in response to zoxazolamine are recorded and analyzed to determine the potency (ECso)
and efficacy of the drug on the channel.

Conclusion

Zoxazolamine, despite its withdrawal from clinical use, remains a compound of significant
interest to the scientific community. Its well-characterized metabolic pathways make it a useful
probe for studying CYP450 enzyme function. Furthermore, its mechanisms of action as a
muscle relaxant and uricosuric agent provide insights into the modulation of neuronal
excitability and renal transport processes. A thorough understanding of its chemical properties,
biological activities, and toxicological profile is essential for researchers utilizing this compound
and for the development of safer, more effective drugs with similar therapeutic applications.
The experimental protocols detailed herein provide a foundation for the continued investigation
of zoxazolamine and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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